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molecular formula C14H26N2O B185399 1,3-Dicyclohexyl-1-methylurea CAS No. 52040-07-0

1,3-Dicyclohexyl-1-methylurea

Cat. No. B185399
M. Wt: 238.37 g/mol
InChI Key: CAPAGWIKRVCJSA-UHFFFAOYSA-N
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Patent
US08465807B2

Procedure details

A solution of 19.12 g of N-methyl-N-cyclohexylamine (0.169 mol) in 160 ml of hexane is admixed dropwise with 18.38 g of cyclohexyl isocyanate (0.147 mol) and then the cloudy mixture is heated at reflux for 2 hours, after which it is evaporated to dryness to give 35 g of crude N,N′-dicyclohexyl-N-methylurea. A suspension of 17 g of this crude product (71.33 mmol) in 65 ml of dry toluene is admixed with 12 g of POCl3 (78 mmol) over 1 hour, and then, after a number of hours at 20° C., 15.5 g of N-butyl-N-methylamine (0.178 mmol) are added over 2 hours, and then, after a further 2 hours at 20° C., 50 ml of water are added. 49 g of 35% sodium hydroxide solution are then added with cooling, after which the two-phase mixture is extracted with diisopropyl ether. Following drying and evaporation to dryness, the oil obtained, 26.5 g, is distilled at 180° C. under 1 mbar to give 21.25 g of the expected guanidine (97% yield).
Quantity
19.12 g
Type
reactant
Reaction Step One
Quantity
18.38 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[NH:2][CH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1.[CH:9]1([N:15]=[C:16]=[O:17])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.[CH3:18]CCCCC>>[CH:9]1([N:15]([CH3:18])[C:16]([NH:2][CH:3]2[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]2)=[O:17])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
19.12 g
Type
reactant
Smiles
CNC1CCCCC1
Step Two
Name
Quantity
18.38 g
Type
reactant
Smiles
C1(CCCCC1)N=C=O
Step Three
Name
Quantity
160 mL
Type
reactant
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the cloudy mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
after which it is evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)N(C(=O)NC1CCCCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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